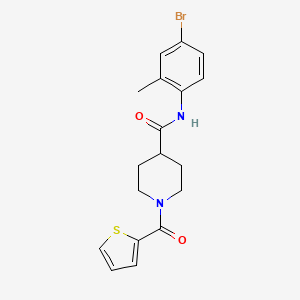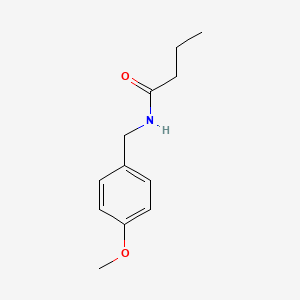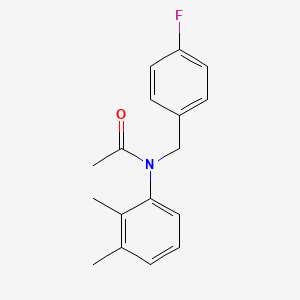
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as Br-methylphenylpiperazine-thienylcarboxamide, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The inhibition of CK2 activity by N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo studies. Inhibition of CK2 activity by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have minimal toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its high selectivity and potency for CK2 inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the development and application of N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease models, including cancer and inflammatory diseases. Finally, the role of CK2 in various cellular processes and its potential as a therapeutic target should be further explored.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide involves the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. This intermediate is then reacted with thienylcarboxylic acid in the presence of triethylamine to form the corresponding thienylcarboxamide. Finally, the thienylcarboxamide is reacted with piperidinecarboxylic acid to form N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been identified as a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer and anti-inflammatory effects, making N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide a potential candidate for the development of novel anti-cancer and anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-12-11-14(19)4-5-15(12)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQKIEAHVIGVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)

![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)